molecular formula C21H13ClF4N4O B2535078 1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 338772-44-4

1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

Cat. No. B2535078
CAS RN: 338772-44-4
M. Wt: 448.81
InChI Key: WKWJIWMHZHPNDB-IPBVOBEMSA-N
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Description

This compound is a complex organic molecule with the molecular formula C21H13ClF4N4O . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzisoxazole ring attached to a fluorophenyl group and a chloropyridinyl group via an ethanone and a hydrazone linkage, respectively . Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on similar compounds has extensively covered their synthesis and chemical transformation processes. For instance, studies have demonstrated the synthesis of N-substituted benzimidazole derivatives through alkylation, leading to the formation of hydrazones by condensation with aromatic aldehydes. This synthesis process is significant for creating a wide range of 1,2-disubstituted benzimidazoles with diverse functional groups, indicating the compound's versatility in synthetic chemistry (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Molecular Docking and Biological Activity

Another area of application is the evaluation of anticancer activity through molecular docking studies. For example, derivatives synthesized from similar compounds have been assessed for antioxidant activity and potential anticancer properties via molecular docking, highlighting their role in medicinal chemistry and drug development (Mehvish & Kumar, 2022).

Antimicrobial Activity

Some derivatives have shown promising results in antimicrobial activity screening against various bacterial and fungal organisms. This suggests potential applications in developing new antimicrobial agents to combat resistant strains (Kumar, Mohanty, Reddy, Siddaiah, Lilakar, & Goud, 2019).

Molecular Structure Analysis

The detailed study of molecular structures, including vibrational frequencies and molecular docking studies, supports understanding the compound's reactivity and potential biological interactions. Such analysis aids in identifying the most reactive parts of the molecule and predicting its interaction with biological targets, which is crucial for drug design and development (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).

properties

IUPAC Name

3-chloro-N-[(E)-1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethylideneamino]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF4N4O/c1-11(28-29-20-17(22)9-14(10-27-20)21(24,25)26)13-4-7-18-16(8-13)19(31-30-18)12-2-5-15(23)6-3-12/h2-10H,1H3,(H,27,29)/b28-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWJIWMHZHPNDB-IPBVOBEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone

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